1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate is a synthetic organic compound that belongs to the class of benzopyran derivatives. Benzopyrans, also known as coumarins, are a group of naturally occurring and synthetic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a cyano group, a benzopyran moiety, and a benzoate ester, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate typically involves multiple steps, starting with the preparation of the benzopyran core. One common method involves the base-catalyzed reaction of 2-hydroxybenzaldehydes with alkyl cyanoacetates to form 2-oxo-2H-1-benzopyran-3-carbonitriles . This intermediate can then be further reacted with appropriate reagents to introduce the propyl benzoate moiety. Industrial production methods often employ optimized reaction conditions, such as the use of green solvents and catalysts, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The benzopyran moiety can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate involves its interaction with specific molecular targets and pathways. The benzopyran moiety is known to interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate can be compared with other benzopyran derivatives, such as:
Methyl 3-amino-2-cyano-3-(2-oxo-2H-1-benzopyran-3-yl)-2-propenoates: These compounds share a similar benzopyran core but differ in their functional groups and biological activities.
2-oxo-2H-1-benzopyran-3-carbonitriles: These compounds are intermediates in the synthesis of various benzopyran derivatives and have distinct chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
646507-39-3 |
---|---|
Molecular Formula |
C20H15NO5 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
[1-cyano-3-(2-oxochromen-7-yl)oxypropyl] benzoate |
InChI |
InChI=1S/C20H15NO5/c21-13-17(25-20(23)15-4-2-1-3-5-15)10-11-24-16-8-6-14-7-9-19(22)26-18(14)12-16/h1-9,12,17H,10-11H2 |
InChI Key |
YIPIQPUIOUIYDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(CCOC2=CC3=C(C=C2)C=CC(=O)O3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.